molecular formula C8H5BrF2O B1277475 4'-bromo-2',5'-difluoroacetophenone CAS No. 123942-11-0

4'-bromo-2',5'-difluoroacetophenone

Cat. No. B1277475
M. Wt: 235.02 g/mol
InChI Key: JPTNTBSBJPCXGI-UHFFFAOYSA-N
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Patent
US05786350

Procedure details

Acetyl chloride (17 ml) is slowly dropped into a stirred mixture of 1-bromo-2,5-difluorobenzene (30 g) and aluminium trichloride (53 g) heated at 60° C. and kept under argon. The reaction mixture is then stirred 90 minutes at 95° C. The mixture is cooled at 40° C. and carefully poured into crushed ice (400 g) and concentrated hydrochloric acid (35 ml). The resulting mixture is stirred a few minutes and then extracted with ethyl ether (2×250 ml). The ethereal solution is washed to neutral with brine, dried over sodium sulfate and the solvent is evaporated. The distillation of the oily residue gives 4'-bromo-2 ',5'-difluoroacetophenone (21.2 g) b.p. (0.05 mm)=60° C.
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Br:5][C:6]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=1[F:13].[Cl-].[Cl-].[Cl-].[Al+3].Cl>>[Br:5][C:6]1[C:7]([F:13])=[CH:8][C:9]([C:1](=[O:3])[CH3:2])=[C:10]([F:12])[CH:11]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)F
Name
Quantity
53 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
ice
Quantity
400 g
Type
reactant
Smiles
Name
Quantity
35 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred 90 minutes at 95° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled at 40° C.
ADDITION
Type
ADDITION
Details
carefully poured
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred a few minutes
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (2×250 ml)
WASH
Type
WASH
Details
The ethereal solution is washed to neutral with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
DISTILLATION
Type
DISTILLATION
Details
The distillation of the oily residue

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1F)C(C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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